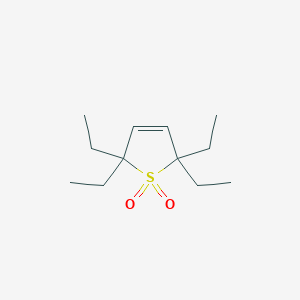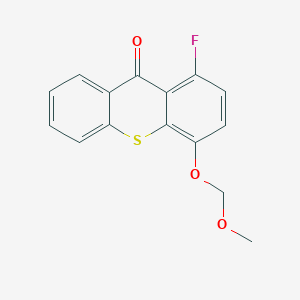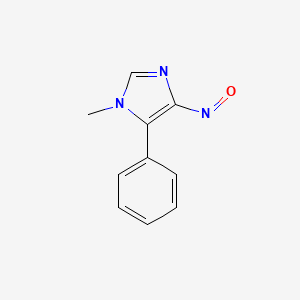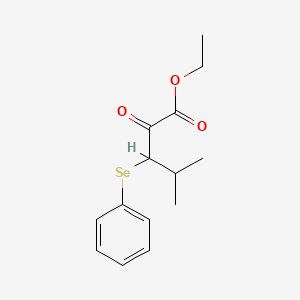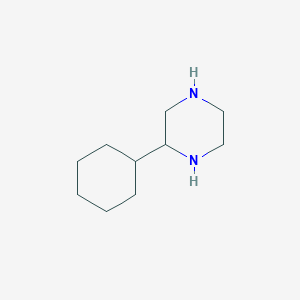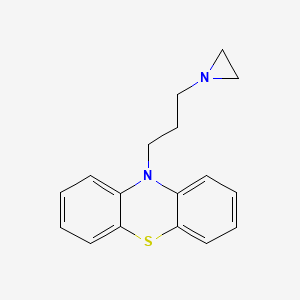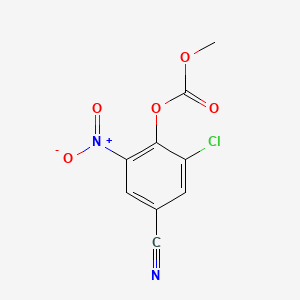
N-Cyclobutylhypochlorous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclobutylhypochlorous amide is an organic compound characterized by the presence of a cyclobutyl group attached to the nitrogen atom of a hypochlorous amide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutylhypochlorous amide typically involves the reaction of cyclobutylamine with hypochlorous acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amide. The general reaction can be represented as follows:
Cyclobutylamine+Hypochlorous Acid→N-Cyclobutylhypochlorous Amide+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form cyclobutylamine and other related amines.
Substitution: this compound can participate in substitution reactions, where the hypochlorous group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of N-cyclobutyl-N-oxide derivatives.
Reduction: Formation of cyclobutylamine.
Substitution: Formation of substituted cyclobutyl derivatives.
科学研究应用
N-Cyclobutylhypochlorous amide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Cyclobutylhypochlorous amide involves its interaction with various molecular targets. The cyclobutyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hypochlorous amide moiety can act as a source of hypochlorous acid, which is known for its antimicrobial properties.
相似化合物的比较
N-Cyclobutylamine: Similar in structure but lacks the hypochlorous amide group.
N-Hypochlorous Amide: Similar in structure but lacks the cyclobutyl group.
Uniqueness: N-Cyclobutylhypochlorous amide is unique due to the presence of both the cyclobutyl and hypochlorous amide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
110192-07-9 |
|---|---|
分子式 |
C4H8ClN |
分子量 |
105.56 g/mol |
IUPAC 名称 |
N-chlorocyclobutanamine |
InChI |
InChI=1S/C4H8ClN/c5-6-4-2-1-3-4/h4,6H,1-3H2 |
InChI 键 |
WTHCYEIZBUAKPG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
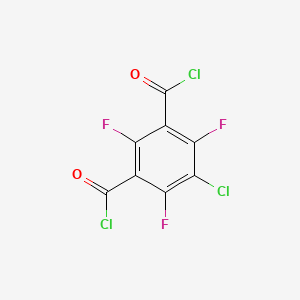
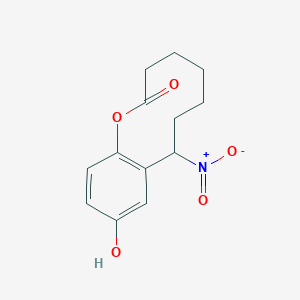
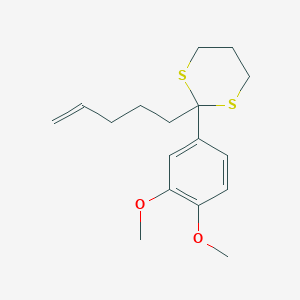
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
